(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Description

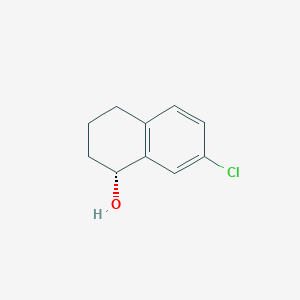

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral substituted tetrahydronaphthol with the molecular formula C₁₀H₁₁ClO (molecular weight: 182.65 g/mol). Its structure features a chlorine substituent at the 7-position of the tetrahydronaphthalene ring and a hydroxyl group at the 1-position with R-configuration . Key identifiers include:

- SMILES: C1CC(C2=C(C1)C=CC(=C2)Cl)O

- InChIKey: IPHXZGPPFVUBEW-UHFFFAOYSA-N

- CAS Registry: Not explicitly provided, but related compounds (e.g., its amine derivative) have CAS numbers such as 2044706-38-7 .

This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in synthesizing biologically active molecules. For example, a derivative of this compound is part of a SUMO (small ubiquitin-like modifier) activating enzyme inhibitor described by the WHO .

Structure

3D Structure

Properties

IUPAC Name |

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHXZGPPFVUBEW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Hydrogenation of 7-chloronaphthalene: : One common method to synthesize (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves the hydrogenation of 7-chloronaphthalene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

-

Reduction of 7-chloro-1-tetralone: : Another method involves the reduction of 7-chloro-1-tetralone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be further reduced to form fully saturated derivatives. Catalytic hydrogenation using Pd/C or platinum oxide (PtO2) can achieve this transformation.

-

Substitution: : The chlorine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 or LiAlH4 in THF or ethanol.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol, or ammonia (NH3) in ethanol.

Major Products

Oxidation: 7-chloro-1-tetralone, 7-chloronaphthalene-1-carboxylic acid.

Reduction: 7-chloro-1,2,3,4-tetrahydronaphthalene.

Substitution: 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol, 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable for developing new materials and compounds.

Reactivity

- The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound's binding affinity and specificity towards different molecular targets.

Biological Research

Model Compound for Biological Studies

- In biological research, (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is utilized to study the effects of chlorine-substituted naphthalenes on biological systems. It provides insights into how similar structures interact with biological macromolecules.

Potential Pharmacological Properties

- There is ongoing exploration into its potential pharmacological properties, particularly as a lead compound for drug development targeting specific receptors or enzymes. Its structural features may contribute to its bioactivity.

Medicinal Chemistry

Drug Development

- The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds. Its ability to form specific interactions with biological targets makes it a candidate for further medicinal research .

Case Studies

- Research has indicated that derivatives of this compound may exhibit antimicrobial activities against various bacterial strains. For example, studies have shown significant inhibition against Staphylococcus aureus and Escherichia coli when tested with related azido compounds .

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is used in producing specialty chemicals such as fragrances and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Material Science

- The compound's unique structure allows it to be utilized in developing polymers and other advanced materials that require specific chemical properties.

Mechanism of Action

The mechanism by which (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Electronegativity and Polarity: The chloro substituent (Cl) in the target compound increases molecular weight and lipophilicity compared to the fluoro analog (F) . This may enhance membrane permeability in drug design.

Collision Cross-Section (CCS) :

- The target compound’s CCS (133.9 Ų for [M+H]⁺) suggests a compact structure compared to its sodium adduct (148.6 Ų) . Such data aids in mass spectrometry-based identification.

Synthetic Accessibility :

Pharmacological Relevance

- Antiviral and Antitumor Precursors : Analogous 7-substituted tetralones (e.g., 3-methyltetral-1-one derivatives) are intermediates for antiviral and antitumor agents, highlighting the scaffold’s versatility .

Biological Activity

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClO

- Molecular Weight : 182.65 g/mol

- CAS Number : 466635-90-5

Physical Properties

| Property | Value |

|---|---|

| LogP | 3.05 |

| Polar Surface Area | 29 Å |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Pharmacological Effects

This compound has been studied for its interaction with various receptors and its potential therapeutic applications:

- 5-HT7 Receptor Agonism : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant affinity for the 5-HT7 serotonin receptor. This receptor is implicated in mood regulation and may play a role in treating depression and anxiety disorders .

- Anticancer Activity : Some studies suggest that similar compounds may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

- Neuroprotective Effects : There is emerging evidence that compounds related to this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Aromatic Ring : The presence of different substituents can significantly affect the affinity and efficacy at the 5-HT7 receptor. For example, lipophilic groups have been associated with increased receptor binding affinity .

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of tetrahydronaphthalene derivatives found that certain modifications led to enhanced selectivity for cancer cell lines over normal cells. The results indicated that this compound derivatives could serve as lead compounds in developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, this compound demonstrated a protective effect on neuronal cells by reducing markers of oxidative damage and inflammation. This suggests potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 60-75 | N/A | |

| Enzymatic Resolution | 25-40 | >90 |

How can the absolute configuration of this compound be confirmed experimentally?

Advanced Research Question

X-ray crystallography is the gold standard for determining absolute configuration. For analogs like (1R,2S)-2-chloro-1,2,3,4-tetrahydro-naphthalen-1-ol, crystallographic studies provide bond-length and angle data to confirm stereochemistry . Alternative methods include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and compare retention times with known standards.

- Optical Rotation : Compare experimental [α]D values with literature data for structurally related compounds (e.g., 1,2,3,4-tetrahydro-1-naphthol: [α]D = +34.5°) .

What are the key functionalization reactions for modifying the hydroxyl group in this compound?

Basic Research Question

The hydroxyl group at the 1-position can undergo:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form esters.

- Oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate) to form ketones without disrupting the tetralin ring .

- Sulfonation : Introduce sulfonate groups for improved solubility using sulfuric acid or SO₃.

Note : The chloro group at the 7-position is relatively inert under these conditions, allowing selective modification of the hydroxyl group .

How does stereochemistry influence the biological activity of this compound?

Advanced Research Question

Enantiomers often exhibit divergent biological activities. For example, in analogs like (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, the (R,R)-configuration showed higher binding affinity to neurotransmitter receptors compared to the (S,S)-form . To assess activity:

- In vitro assays : Test enantiomers against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.

- Molecular docking : Compare binding modes of (1R)- and (1S)-forms to receptor active sites using software like AutoDock Vina.

What analytical techniques are recommended for quantifying this compound in complex mixtures?

Basic Research Question

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 254 nm. Calibrate with pure standards (purity ≥97%, as in ).

- GC-MS : Derivatize the hydroxyl group (e.g., trimethylsilylation) for volatility. Monitor fragments at m/z 148 (tetralin backbone) and 35/37 (Cl isotope pattern).

- NMR : ¹H-NMR signals for the hydroxyl proton (δ 4.8–5.2 ppm) and chloro-substituted aromatic protons (δ 6.8–7.1 ppm) provide structural confirmation .

How can contradictory data on reaction yields or biological activities be resolved?

Advanced Research Question

Contradictions often arise from:

- Purity Variability : Commercial samples may have impurities (e.g., 95% vs. 97% purity ). Always verify purity via HPLC before use.

- Stereochemical Cross-Contamination : Even minor enantiomeric impurities (e.g., 2% (1S)-form) can skew bioactivity results. Re-evaluate using chiral separation techniques .

- Reaction Conditions : Small changes in temperature or solvent (e.g., ethanol vs. dichloromethane ) can alter yields. Reproduce experiments with strict parameter control.

Q. Table 2: Common Pitfalls and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Low enantiomeric excess | Optimize enzyme loading and reaction time | |

| Unstable intermediates | Use low-temperature (-20°C) workup |

What computational methods support the design of derivatives with enhanced properties?

Advanced Research Question

- DFT Calculations : Predict regioselectivity of electrophilic substitution using Gaussian09 at the B3LYP/6-31G* level.

- QSAR Modeling : Correlate substituent effects (e.g., -CF₃, -CH₃) with logP or IC₅₀ values using MOE or Schrödinger .

- Molecular Dynamics : Simulate interactions with lipid bilayers to optimize pharmacokinetic properties.

How does the chloro substituent influence the compound’s reactivity compared to other halogens?

Basic Research Question

The electron-withdrawing chloro group at the 7-position:

- Deactivates the aromatic ring , reducing susceptibility to electrophilic attack.

- Enhances stability of the hydroxyl group toward oxidation compared to fluoro or bromo analogs .

- Directs substitution in further reactions (e.g., meta to Cl in nitration).

What strategies mitigate racemization during synthesis or storage?

Advanced Research Question

- Low-Temperature Storage : Store at 2–8°C in sealed, argon-filled vials to prevent hydroxyl group oxidation .

- Chiral Auxiliaries : Use temporary protecting groups (e.g., tert-butyl carbamate ) during synthesis to stabilize the stereocenter.

- Acid-Free Workup : Avoid protic acids during purification to prevent protonation-induced racemization .

How can in vitro metabolic stability be assessed for this compound?

Advanced Research Question

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Compare IC₅₀ values with known inhibitors .

- Metabolite ID : Use high-resolution MS (Q-TOF) to identify hydroxylated or dechlorinated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.